molecular formula C11H14ClNO2 B6601738 2-Chloro-N-(4-ethoxybenzyl)acetamide CAS No. 81494-07-7

2-Chloro-N-(4-ethoxybenzyl)acetamide

Cat. No.: B6601738
CAS No.: 81494-07-7
M. Wt: 227.69 g/mol
InChI Key: MKICHYQTEJTSDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(4-ethoxybenzyl)acetamide is a chloroacetamide derivative characterized by a chloroacetyl group linked to a 4-ethoxybenzylamine moiety. Structurally, it belongs to a class of compounds with the general formula 2-chloro-N-(substituted-benzyl)acetamide, where the substituent on the benzyl group dictates its physicochemical and biological properties. This article provides a comparative analysis of this compound with structurally and functionally related compounds, emphasizing synthesis, properties, and biological implications.

Properties

IUPAC Name

2-chloro-N-[(4-ethoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-2-15-10-5-3-9(4-6-10)8-13-11(14)7-12/h3-6H,2,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKICHYQTEJTSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001258828
Record name 2-Chloro-N-[(4-ethoxyphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81494-07-7
Record name 2-Chloro-N-[(4-ethoxyphenyl)methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81494-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[(4-ethoxyphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001258828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-ethoxybenzyl)acetamide typically involves the reaction of 4-ethoxybenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-ethoxybenzylamine+chloroacetyl chlorideThis compound+HCl\text{4-ethoxybenzylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-ethoxybenzylamine+chloroacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-ethoxybenzyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are commonly employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are effective.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used.

    Hydrolysis: 4-ethoxybenzylamine and chloroacetic acid.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-Chloro-N-(4-ethoxybenzyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-ethoxybenzyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The chloroacetamide core (Cl-CH₂-C(=O)-NH- ) is common among analogs, but variations in the benzyl or aryl substituents lead to divergent applications. Key structural analogs include:

Compound Name Substituent on Acetamide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Features
2-Chloro-N-(4-ethoxybenzyl)acetamide 4-ethoxybenzyl C₁₁H₁₄ClNO₂ 227.69 Ethoxy group enhances lipophilicity
Acetochlor (herbicide) Ethoxymethyl + ethyl/methylphenyl C₁₄H₂₀ClNO₂ 269.78 Pre-emergent herbicide; carcinogenic
2-Chloro-N-(4-fluorobenzyl)acetamide 4-fluorobenzyl C₉H₉ClFNO 215.63 Fluorine increases electronegativity
2-Chloro-N-(thiazol-2-yl)acetamide (OMS10) Thiazolyl C₅H₅ClN₂OS 192.63 Heterocyclic moiety for drug design
2-Chloro-N-[5-(4-methoxybenzyl)-thiazol-2-yl]acetamide Thiazolyl + methoxybenzyl C₁₃H₁₃ClN₂O₂S 296.77 Anticandidate for antiproliferative activity

Key Observations :

  • Substituent Effects : Ethoxy and methoxy groups (e.g., acetochlor, 4-ethoxybenzyl) increase lipophilicity, influencing membrane permeability and environmental persistence . Fluorine substituents (e.g., 4-fluorobenzyl) enhance metabolic stability via reduced oxidative metabolism .
  • Heterocyclic Modifications : Thiazolyl or pyridinyl groups (e.g., OMS10, OMS13) improve binding to biological targets, as seen in anticancer derivatives .

Physical and Chemical Properties

Property This compound Acetochlor 2-Chloro-N-(4-fluorobenzyl)acetamide
Melting Point Not reported -39°C (liquid) 124.9–125.4°C (analog in )
pKa ~8–9 (estimated) 7.22 (predicted) 7.5–8.5 (estimated)
LogP (Lipophilicity) ~2.5 (predicted) 3.94 ~2.1 (predicted)
Solubility Low in water; soluble in organic solvents Low aqueous solubility Moderate in DMSO/ethanol

Notes:

  • The ethoxy group in This compound likely increases logP compared to fluorinated analogs, aligning with acetochlor’s high lipophilicity .
  • Thiazolyl derivatives (e.g., C₁₃H₁₃ClN₂O₂S) exhibit higher molecular weights (>290 g/mol) and modified solubility profiles .

Toxicity and Metabolic Considerations

  • Carcinogenicity: Chloroacetamide herbicides metabolize via cytochrome P450 to reactive intermediates (e.g., CMEPA, CDEPA), forming DNA-adducts linked to nasal, liver, and stomach tumors in rats .
  • Metabolic Pathways : The ethoxy group in This compound may undergo O-deethylation to yield 4-hydroxybenzyl derivatives, analogous to acetochlor’s metabolic activation .
  • Comparative Toxicity: Fluorinated analogs (e.g., 4-fluorobenzyl) show reduced genotoxicity due to stabilized C-F bonds, suggesting substituent-dependent safety profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.